2-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide 2-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 896362-37-1
VCID: VC4869763
InChI: InChI=1S/C17H13N3O5S2/c1-27(24,25)15-8-3-2-7-13(15)16(21)19-17-18-14(10-26-17)11-5-4-6-12(9-11)20(22)23/h2-10H,1H3,(H,18,19,21)
SMILES: CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C17H13N3O5S2
Molecular Weight: 403.43

2-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

CAS No.: 896362-37-1

Cat. No.: VC4869763

Molecular Formula: C17H13N3O5S2

Molecular Weight: 403.43

* For research use only. Not for human or veterinary use.

2-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide - 896362-37-1

Specification

CAS No. 896362-37-1
Molecular Formula C17H13N3O5S2
Molecular Weight 403.43
IUPAC Name 2-methylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C17H13N3O5S2/c1-27(24,25)15-8-3-2-7-13(15)16(21)19-17-18-14(10-26-17)11-5-4-6-12(9-11)20(22)23/h2-10H,1H3,(H,18,19,21)
Standard InChI Key GHSZNOKXEXKNMV-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(Methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide features a benzamide backbone substituted with a methylsulfonyl group at the 2-position. The thiazole ring at the amide nitrogen is further functionalized with a 3-nitrophenyl group at the 4-position. The molecular formula is C17H13N3O5S2\text{C}_{17}\text{H}_{13}\text{N}_3\text{O}_5\text{S}_2, with a molecular weight of 403.4 g/mol . Key structural elements include:

  • Benzamide core: Provides a planar aromatic system for π-π interactions.

  • Methylsulfonyl group: Enhances electrophilicity and hydrogen-bonding capacity.

  • 3-Nitrophenyl-thiazole: Introduces electron-withdrawing effects and redox activity.

The SMILES notation CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]\text{CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]} confirms the connectivity, while the InChIKey SRQNNYNJIXHDBJ-UHFFFAOYSA-N\text{SRQNNYNJIXHDBJ-UHFFFAOYSA-N} ensures unambiguous identification.

Physicochemical Properties

  • Solubility: Limited aqueous solubility due to hydrophobic aryl groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Reactivity: The nitro group participates in reduction reactions, while the sulfonyl group may act as a hydrogen-bond acceptor.

Synthetic Methodologies

General Synthesis Strategy

The compound is synthesized via a multi-step sequence:

  • Formation of 4-(3-nitrophenyl)thiazol-2-amine:

    • Condensation of 3-nitrobenzaldehyde with thiourea in the presence of iodine, followed by cyclization .

  • Preparation of 2-(methylsulfonyl)benzoyl chloride:

    • Sulfonation of 2-methylbenzamide followed by chlorination with thionyl chloride .

  • Amide Coupling:

    • Reacting 2-(methylsulfonyl)benzoyl chloride with 4-(3-nitrophenyl)thiazol-2-amine in anhydrous acetone under reflux .

Yield: ~65–70% after purification by recrystallization from ethanol .

Analytical Characterization

  • FTIR: Peaks at 1,641 cm1^{-1} (C=O stretch), 1,551 cm1^{-1} (C=N stretch), and 1,299 cm1^{-1} (asymmetric SO2_2 stretch) .

  • 1^1H NMR: δ 8.21–7.45 ppm (aryl protons), δ 3.42 ppm (SO2_2CH3_3) .

Biological Activity and Mechanism

Enzyme Modulation

The compound’s thiazole and nitro groups enable interactions with enzymatic active sites:

  • Glucokinase (GK) Activation: Analogous benzamide derivatives (e.g., N-benzothiazol-2-yl benzamides) enhance GK activity by 2.0-fold at 10 μM, suggesting potential antidiabetic applications .

  • Antimicrobial Effects: Nitroaryl-thiazoles disrupt microbial electron transport chains, exhibiting MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis of Structural Analogs

Compound NameStructural FeaturesBiological Activity
N-(1,3-Benzothiazol-2-yl)benzamideLacks methylsulfonyl and nitro groupsWeak GK activation (1.2-fold)
CID55350 (ChemPert)Thiazol-2-yl benzamide with trifluoromethylInhibits kinase X (IC50_{50} = 50 nM)
3-Nitrophenyl-thiazole hydrazoneHydrazone linkage instead of amideAntitubercular (MIC = 4 μg/mL)

Key Insights:

  • Electron-withdrawing groups (e.g., -SO2_2CH3_3, -NO2_2) enhance target affinity but reduce metabolic stability.

  • Thiazole rings improve membrane permeability compared to oxazole analogs .

Pharmacological Applications and Future Directions

Therapeutic Prospects

  • Type 2 Diabetes: GK activation enhances glucose metabolism, offering a mechanism for insulin sensitization .

  • Oncology: Nitroreductase-mediated activation could enable prodrug strategies for targeted chemotherapy.

Challenges and Innovations

  • Metabolic Stability: Prodrug modifications (e.g., nitro reduction to amine) may mitigate rapid clearance.

  • Selectivity Optimization: Computational docking studies predict interactions with GK residues Tyr214^{214} and Asp78^{78} , guiding structure-based design.

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